Methyl 5-(oxiran-2-yl)thiophene-3-carboxylate
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Overview
Description
Methyl 5-(oxiran-2-yl)thiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound features an oxirane (epoxide) group attached to the thiophene ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(oxiran-2-yl)thiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.
Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions, where a carboxylic acid derivative reacts with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(oxiran-2-yl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Diols
Substitution: Substituted thiophene derivatives
Scientific Research Applications
Methyl 5-(oxiran-2-yl)thiophene-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-(oxiran-2-yl)thiophene-3-carboxylate involves its interaction with various molecular targets. The oxirane group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity allows the compound to modulate biological pathways and exert its effects .
Comparison with Similar Compounds
Similar Compounds
Methyl thiophene-3-carboxylate: Lacks the oxirane group, resulting in different reactivity and applications.
5-(Oxiran-2-yl)thiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.
Thiophene-3-carboxylate derivatives: Various derivatives with different substituents on the thiophene ring.
Uniqueness
Methyl 5-(oxiran-2-yl)thiophene-3-carboxylate is unique due to the presence of both the oxirane and thiophene moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for a wide range of applications in research and industry .
Properties
IUPAC Name |
methyl 5-(oxiran-2-yl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-10-8(9)5-2-7(12-4-5)6-3-11-6/h2,4,6H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIOAHXKZQMKIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC(=C1)C2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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